5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-7-amine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-7-amine;dihydrochloride” is a chemical compound that is related to Sitagliptin Phosphate . It is also related to a compound known as 3- (trifluoromethyl)-5,6,7,8-tetrahydro- [1, 2, 4]triazolo [4,3- a ]pyrazine .
Synthesis Analysis
The synthesis of this compound involves several chemical transformations such as hydrazine substitution, trifluoroacetyl group induction, cyclization, and pyrazine ring reduction . A small molecule library of 5,6,7,8-tetrahydro [1,2,4]triazolo- [4,3-a]pyrazines has been created using these methods .Molecular Structure Analysis
The structure of the compound was determined through a sequence of spectral analysis, including 1 H-NMR, 13 C-NMR, IR, and HRMS .Chemical Reactions Analysis
The compound has been used in the synthesis of a precursor compound; 3- (trifluoromethyl)-5,6,7,8-tetrahydro- [1, 2, 4]triazolo [4,3- a ]pyrazine . It has also been used in the creation of a small molecule library of triazolopyrazines .Physical And Chemical Properties Analysis
The compound is a yellow crystalline powder with a melting point of 82–84°C . More detailed physical and chemical properties are not available in the resources.Mécanisme D'action
Target of Action
The compound is part of a focused small molecule library of 5,6,7,8-tetrahydro [1,2,4]triazolo- [4,3-a]pyrazines . Both elements of the condensed system – 1,2,4-triazole and piperazine – have been kept in focus of the scientific community and regarded as a “privileged motif” for several decades .
Mode of Action
It is known that the compound is part of a class of molecules that have been developed as building blocks for medicinal chemistry . These molecules are designed to interact with various targets in the body, leading to changes in cellular function or signaling pathways.
Biochemical Pathways
Given the compound’s structure and its classification as a “privileged motif”, it is likely that it interacts with multiple biochemical pathways, potentially leading to a variety of downstream effects .
Result of Action
As a member of a focused small molecule library, it is likely that the compound has the potential for a wide range of effects depending on the specific targets it interacts with .
Avantages Et Limitations Des Expériences En Laboratoire
5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-7-amine;dihydrochloride has a number of advantages for lab experiments. It is a potent and selective GABA(A) receptor agonist, which makes it a useful tool for studying the GABAergic system. This compound is also relatively stable and easy to handle, which makes it a convenient compound for laboratory use. However, this compound has some limitations as well. It has a short half-life in the body, which means that its effects are relatively short-lived. This compound is also highly lipophilic, which can make it difficult to dissolve in aqueous solutions.
Orientations Futures
There are a number of future directions for research on 5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-7-amine;dihydrochloride. One area of research is the development of more selective and potent GABA(A) receptor agonists. Another area of research is the development of this compound analogs with longer half-lives and improved solubility. This compound may also have potential therapeutic applications in the treatment of other neurological and psychiatric disorders, such as depression and schizophrenia. Further research is needed to explore these possibilities.
Méthodes De Synthèse
5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-7-amine;dihydrochloride can be synthesized through a multi-step process starting from 2,3-dichloropyridine. The first step involves the reaction of 2,3-dichloropyridine with sodium azide to form 2-azido-3-chloropyridine. This compound is then reacted with triethyl orthoformate to form 5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine. The final step involves the reaction of this compound with hydrochloric acid to form the dihydrochloride salt of this compound.
Applications De Recherche Scientifique
5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-7-amine;dihydrochloride has been widely used in scientific research to study the GABA(A) receptor and its role in various physiological and pathological processes. It has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models. This compound has also been studied for its potential therapeutic applications in the treatment of epilepsy, anxiety disorders, and sleep disorders.
Propriétés
IUPAC Name |
5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-7-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4.2ClH/c7-5-1-2-10-6(3-5)8-4-9-10;;/h4-5H,1-3,7H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBZOWJEZIMSPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NC=N2)CC1N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2375268-03-2 |
Source
|
Record name | 5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-7-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.